1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one

Description

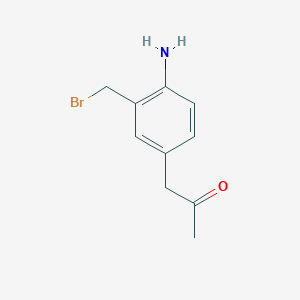

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone attached to a phenyl ring with amino (NH₂) and bromomethyl (CH₂Br) groups at the para and meta positions, respectively.

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

1-[4-amino-3-(bromomethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H12BrNO/c1-7(13)4-8-2-3-10(12)9(5-8)6-11/h2-3,5H,4,6,12H2,1H3 |

InChI Key |

DWNNIGJVYYECIK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)N)CBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method is the bromination of 4-methylacetophenone followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the carbonyl group can yield alcohols, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium hydroxide or primary amines in solvents such as ethanol or water.

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Scientific Research Applications

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromomethyl group can participate in electrophilic reactions. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .

Comparison with Similar Compounds

Brominated Chalcone Derivatives

Example Compound : 2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one ()

- Structure : Prop-2-en-1-one core with bromine at the β-position and methylphenyl/aryl substituents.

- Synthesis : Bromination of chalcone precursors (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) using Br₂ in chloroform .

- Key Differences: The target compound lacks the α,β-unsaturated ketone (chalcone backbone) but retains the bromomethyl group. The amino group in the target compound enhances polarity and hydrogen-bonding capability, unlike the methyl group in this analog.

- Physical Properties: Chalcone derivatives typically exhibit lower melting points (e.g., 57°C for 2-[3-(bromomethyl)phenyl]thiophene) compared to amino-substituted ketones due to reduced intermolecular hydrogen bonding .

Table 1: Comparison of Brominated Aromatic Ketones

| Compound | Core Structure | Substituents | Melting Point (°C) | Reactivity Highlights |

|---|---|---|---|---|

| Target Compound | Propan-2-one | 4-amino, 3-bromomethyl | Not reported | Alkylation, nucleophilic amination |

| 2-Bromo-1-(4-methylphenyl)-chalcone | Prop-2-en-1-one | 4-methyl, β-bromo | Not reported | Electrophilic addition, cyclization |

| 2-[3-(Bromomethyl)phenyl]thiophene | Thiophene | 3-bromomethyl | 57 | Suzuki coupling, halogen exchange |

Trifluoromethyl-Substituted Propan-2-one Derivatives

Example Compound : 1-(3-(Trifluoromethyl)phenyl)propan-2-one ()

- Synthesis : Prepared via acetylation of 2-(3-(trifluoromethyl)phenyl)acetic acid using acetic anhydride and a catalyst, followed by reductive amination to yield fenfluramine precursors .

- Key Differences: The trifluoromethyl (CF₃) group is strongly electron-withdrawing, increasing the ketone’s electrophilicity compared to the amino-bromomethyl analog. The target compound’s amino group enables reductive amination pathways, whereas CF₃-substituted ketones are more suited for lipophilic drug intermediates (e.g., fenfluramine) .

Table 2: Electronic Effects of Substituents

| Substituent | Electronic Nature | Impact on Reactivity | Example Application |

|---|---|---|---|

| NH₂ (para) | Electron-donating | Enhances nucleophilic substitution/condensation | Amine-based drug intermediates |

| CH₂Br (meta) | Moderately polar | Acts as a leaving group or alkylating agent | Alkylation reactions |

| CF₃ (meta/para) | Electron-withdrawing | Increases ketone electrophilicity for nucleophilic attack | Antidepressant synthesis |

Heterocyclic Bromomethyl Derivatives

Example Compounds :

- 2-[3-(Bromomethyl)phenyl]thiophene ()

- 1-[4-(Bromomethyl)phenyl]-1H-1,2,4-triazole hydrobromide hydrate ()

- Synthesis : Bromination of pre-formed heterocycles or direct substitution reactions.

- Key Differences :

- Thiophene and triazole cores confer distinct electronic profiles (e.g., thiophene’s aromaticity enhances conjugation).

- The target compound’s propan-2-one backbone offers a reactive ketone for further functionalization, unlike rigid heterocycles.

Biological Activity

1-(4-Amino-3-(bromomethyl)phenyl)propan-2-one is an organic compound notable for its complex structure, which includes an amino group, a brominated aromatic ring, and a ketone functional group. The molecular formula is C10H12BrN2O, with a molecular weight of approximately 321.01 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications.

The structural attributes of this compound facilitate its interaction with biological macromolecules. The amino group can form hydrogen bonds, enhancing its affinity for various biological targets such as enzymes and receptors. The presence of the bromomethyl substituent may also contribute to halogen bonding interactions, further influencing its biological activity.

Key Mechanisms:

- Hydrogen Bonding: The amino group allows for strong interactions with target proteins.

- Halogen Bonding: The bromine atom may enhance binding affinity through specific interactions with electron-rich sites on biomolecules.

Antimicrobial Properties

Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. For instance, structural analogs have shown efficacy against various bacterial strains, indicating potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has been explored through its interaction with inflammatory pathways. It may modulate the activity of specific enzymes involved in inflammation, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). Research indicates that the compound could inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Several studies have examined the biological activity of structurally related compounds, providing insights into the potential effects of this compound.

Table 1: Comparative Biological Activity of Related Compounds

| Compound Name | Molecular Formula | Unique Features | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity |

|---|---|---|---|---|

| 1-(4-Amino-3-methylphenyl)-1-bromopropan-2-one | C10H12BrN | Methyl group instead of bromomethyl | <0.125 against P. aeruginosa | Moderate inhibition of IL-6 |

| 1-(4-Amino-3-chloromethylphenyl)-1-bromopropan-2-one | C10H11BrClN | Chlorine substitution | 0.5 against A. baumannii | Significant COX inhibition |

| 1-(4-Amino-3-nitrophenyl)-1-bromopropan-2-one | C10H10BrN2O2 | Nitro group present | >0.25 against clinical isolates | Weak anti-inflammatory effects |

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that yield high purity products suitable for biological testing. Its versatility in synthetic chemistry allows for modifications that can enhance its biological properties or tailor it for specific therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.